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Compound of Interest

Compound Name: EINECS 259-760-9

Cat. No.: B8706398 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data available for

4-acetyl-1-methylcyclohexene (CAS No: 6090-09-1). The information presented herein is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis. It is important to note that the initial query for "4-acetyl-1,3,3-trimethyl-1-

cyclohexene" did not yield specific results; the data presented corresponds to the closely

related and more commonly referenced compound, 4-acetyl-1-methylcyclohexene. This

document compiles and presents key spectroscopic data in a structured format, outlines

general experimental protocols for the techniques cited, and includes a visual representation of

a typical spectroscopic analysis workflow.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 4-acetyl-1-

methylcyclohexene, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ) ppm Multiplicity Assignment

5.31 s 1H

2.50-2.39 m 1H

2.16-1.84 m 6H

2.10 s 3H

1.58 s 3H

Source: ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm

211.99

133.77

119.23

47.20

29.46

27.92

27.02

24.87

23.36

Source: ChemicalBook.[1]

Table 3: Mass Spectrometry Data (Electron Ionization)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82078528.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82078528.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8706398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%)

138 100 (M+)

123 50

95 78

79 26

77 17

67 36

43 32

Source: ChemicalBook.[1]

Table 4: Infrared (IR) Spectroscopy Data
While a full list of peak assignments is not readily available, key spectral information indicates

the use of Fourier Transform Infrared Spectroscopy (FTIR) on a neat sample (liquid). The

presence of a ketone functional group is a prominent feature.

Technique Sample Form Source of Spectrum

FTIR Capillary Cell: Neat
Fluka Chemie AG, Buchs,

Switzerland

ATR-IR - Aldrich

Source: PubChem.[2]

Experimental Protocols
The following sections describe generalized experimental methodologies for the spectroscopic

techniques used to characterize 4-acetyl-1-methylcyclohexene. These protocols are based on

standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR

A sample of 4-acetyl-1-methylcyclohexene is typically dissolved in a deuterated solvent, such

as chloroform-d (CDCl₃), to avoid solvent interference in the proton spectrum.[3] The solution is

then transferred to an NMR tube. The spectra are acquired on a spectrometer, such as a 400

MHz instrument.[1] For ¹H NMR, the spectral width is set to encompass the expected chemical

shifts for organic molecules, typically from 0 to 12 ppm. For ¹³C NMR, a wider spectral width is

used, for instance, from 0 to 220 ppm. Data is processed by applying a Fourier transform to the

acquired free induction decay (FID).

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of ketones like 4-acetyl-1-methylcyclohexene, Gas Chromatography-Mass

Spectrometry (GC-MS) is a common technique. The sample is injected into a gas

chromatograph, where it is vaporized and separated based on its volatility and interaction with

the stationary phase of the GC column. The separated components then enter the mass

spectrometer. In the case of the data presented, electron ionization (EI) at 70 eV was used.[1]

This high-energy ionization method causes fragmentation of the molecule, and the resulting

charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer, such

as a quadrupole, to generate a mass spectrum.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy

For a liquid sample like 4-acetyl-1-methylcyclohexene, the IR spectrum can be obtained using

a neat sample. This can be done by placing a thin film of the liquid between two salt plates

(e.g., NaCl or KBr), which are transparent to infrared radiation.[4] Alternatively, the Attenuated

Total Reflectance (ATR) technique can be used, where a drop of the sample is placed directly

onto an ATR crystal (e.g., diamond or germanium).[4] The infrared beam is passed through the

sample, and the absorbance of radiation at different wavenumbers (typically 4000 to 400 cm⁻¹)

is measured, providing information about the functional groups present in the molecule.[4]

Visualizations
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Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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